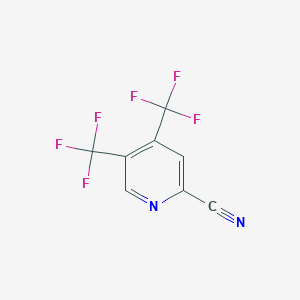

4,5-Bis-trifluoromethyl-pyridine-2-carbonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“4,5-Bis-trifluoromethyl-pyridine-2-carbonitrile” is a derivative of trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical and pharmaceutical ingredients . The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Synthesis Analysis

Various methods of synthesizing trifluoromethylpyridines have been reported . For example, 2-chloro-5-methylpyridine or 2-chloro-5-(chloromethyl)pyridine can be chlorinated under liquid-phase conditions to afford the intermediate 2,3-dichloro-5-(trichloromethyl)pyridine .Molecular Structure Analysis

The molecular structure of “4,5-Bis-trifluoromethyl-pyridine-2-carbonitrile” is characterized by the presence of a pyridine ring and two trifluoromethyl groups .Chemical Reactions Analysis

Trifluoromethylpyridines are used as intermediates in the synthesis of several crop-protection products . They are also used in the pharmaceutical and veterinary industries .Applications De Recherche Scientifique

Comprehensive Analysis of 4,5-Bis-trifluoromethyl-pyridine-2-carbonitrile Applications

Metalation Reaction Precursor: This compound serves as a precursor in metalation reactions to prepare (trifluoromethyl)pyridyllithiums. These intermediates are crucial for further chemical transformations in synthetic chemistry .

Metal-Organic Frameworks (MOFs) Synthesis: Due to its structural properties, it can be used in the synthesis of MOFs. MOFs are porous materials with potential applications in gas storage, separation, and catalysis .

Fungicidal Activity: Derivatives of trifluoromethylpyridine, like our compound, have shown higher fungicidal activity compared to other derivatives. This suggests potential use in agricultural chemicals and fungicides .

Building Block for Fluazinam Synthesis: It acts as a building block in the synthesis of fluazinam, an agricultural fungicide, indicating its importance in the agrochemical industry .

Cyclocondensation Reactions: The compound can be utilized in cyclocondensation reactions as a trifluoromethyl-containing building block, which is a key step in synthesizing various organic compounds .

Pharmaceutical Testing: It is available for purchase as a high-quality reference standard used in pharmaceutical testing to ensure accurate results .

Ligand Synthesis for Catalysis: A one-step synthesis method has been reported using trifluoromethyl-substituted pyridine derivatives to create ligands for catalysis. These ligands are important for various catalytic reactions .

Orientations Futures

Propriétés

IUPAC Name |

4,5-bis(trifluoromethyl)pyridine-2-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H2F6N2/c9-7(10,11)5-1-4(2-15)16-3-6(5)8(12,13)14/h1,3H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAGFZSAWDUBFMV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CC(=C1C(F)(F)F)C(F)(F)F)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H2F6N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,5-Bis(trifluoromethyl)picolinonitrile | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(Chloromethyl)-2-[2-(trifluoromethyl)phenyl]-1,3-oxazole](/img/structure/B2353930.png)

![1-(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)-2-(thiophen-2-yl)ethanone](/img/structure/B2353932.png)

![1-[4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)butanoyl]piperidine-4-carboxamide](/img/structure/B2353933.png)

![N-[cyano(cyclopropyl)methyl]-3-methoxy-4-methyl-5-nitrobenzamide](/img/structure/B2353935.png)

![N-(3-methylbutyl)-1-{4-[(phenylsulfonyl)amino]benzoyl}prolinamide](/img/structure/B2353936.png)

![6-Benzyl-2-(4-(methylthio)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2353938.png)

![1-[2-(Benzotriazol-1-yl)ethyl]benzotriazole](/img/structure/B2353942.png)

![4-chloro-3-nitro-N-[3-(trifluoromethyl)phenyl]benzene-1-sulfonamide](/img/structure/B2353946.png)

![N-[4-(morpholin-4-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B2353950.png)

![(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(phenyl)methanone](/img/structure/B2353951.png)